molecular formula C11H17NO2S B13049525 (S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hcl

(S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hcl

Cat. No.: B13049525
M. Wt: 227.33 g/mol
InChI Key: FRLIGJXIIBOYRD-NSHDSACASA-N
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Description

(S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is a chiral amine compound. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a butan-1-amine structure. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with the preparation of the intermediate compound, 4-(Methylsulfonyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Conversion to Amine: The alcohol is then converted to the amine through a series of reactions, including the formation of an intermediate mesylate and subsequent nucleophilic substitution with an amine source.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which is then converted to its hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride may involve:

    Large-Scale Reduction: Utilizing industrial-scale hydrogenation reactors for the reduction step.

    Automated Synthesis: Employing automated synthesis equipment to streamline the conversion to the amine.

    Chiral Resolution Techniques: Using advanced chiral resolution techniques such as simulated moving bed chromatography to efficiently separate the (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Methylthio derivatives.

    Substitution Products: Alkylated or acylated amine derivatives.

Scientific Research Applications

(S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride: The enantiomer of the compound with different chiral properties.

    4-(Methylsulfonyl)phenylbutan-1-amine: Lacks the chiral center and may have different biological activity.

    1-(4-(Methylsulfonyl)phenyl)butan-1-amine: A structural isomer with variations in chemical reactivity.

Uniqueness

(S)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and structural isomers.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

(1S)-1-(4-methylsulfonylphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO2S/c1-3-4-11(12)9-5-7-10(8-6-9)15(2,13)14/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1

InChI Key

FRLIGJXIIBOYRD-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

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